molecular formula C12H19BrClNO B4395616 N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride

N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride

Cat. No.: B4395616
M. Wt: 308.64 g/mol
InChI Key: QHMGLJOKARBCQW-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride: is an organic compound that features a bromine atom, an ethoxy group, and a propanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-ethoxybenzylamine, undergoes bromination using bromine or a bromine source in the presence of a suitable solvent like acetic acid.

    Alkylation: The brominated intermediate is then subjected to alkylation with 1-bromopropane in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 5-bromo-2-ethoxybenzaldehyde or 5-bromo-2-ethoxybenzoic acid.

    Reduction: Formation of N-(2-ethoxybenzyl)-1-propanamine.

    Substitution: Formation of N-(5-azido-2-ethoxybenzyl)-1-propanamine or N-(5-thio-2-ethoxybenzyl)-1-propanamine.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of bioactive compounds.

Medicine:

  • Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)-1-propanamine hydrochloride
  • N-(5-bromo-2-ethoxybenzyl)-1-butanamine hydrochloride
  • N-(5-bromo-2-ethoxybenzyl)-1-pentanamine hydrochloride

Comparison:

  • N-(5-bromo-2-methoxybenzyl)-1-propanamine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.
  • N-(5-bromo-2-ethoxybenzyl)-1-butanamine hydrochloride: Longer alkyl chain, which may influence its solubility and pharmacokinetics.
  • N-(5-bromo-2-ethoxybenzyl)-1-pentanamine hydrochloride: Even longer alkyl chain, further affecting its physical and chemical properties.

Properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.ClH/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2;/h5-6,8,14H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMGLJOKARBCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Br)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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